molecular formula C7H7BrN4O B13014416 (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

Cat. No.: B13014416
M. Wt: 243.06 g/mol
InChI Key: UGJUWEUTGDVUDV-UHFFFAOYSA-N
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Description

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile at controlled temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • (2R,3R,4R,5R)-2-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)oxolane

Uniqueness

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups on the pyrrolo[2,1-f][1,2,4]triazine core.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

(4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

InChI

InChI=1S/C7H7BrN4O/c8-6-4(2-13)1-5-7(9)10-3-11-12(5)6/h1,3,13H,2H2,(H2,9,10,11)

InChI Key

UGJUWEUTGDVUDV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1CO)Br)N

Origin of Product

United States

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